(3-Methoxy-5-methylpyridin-4-yl)boronic acid
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Overview
Description
(3-Methoxy-5-methylpyridin-4-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with a methoxy group at the 3-position, a methyl group at the 5-position, and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-5-methylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 3-methoxy-5-methyl-4-bromopyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of this compound with various aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: While less common, the boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes under specific conditions.
Substitution Reactions: The methoxy and methyl groups on the pyridine ring can participate in electrophilic and nucleophilic substitution reactions, although these are less frequently reported.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), solvents (e.g., DMF, toluene).
Conditions: Reactions are typically carried out at elevated temperatures (80-120°C) under inert atmosphere (e.g., nitrogen or argon).
Major Products:
Suzuki-Miyaura Coupling Products: The major products are biaryl compounds where the pyridine ring is coupled with another aromatic or vinyl group.
Oxidation Products: Boronic esters or borates.
Reduction Products: Boranes.
Scientific Research Applications
Chemistry: (3-Methoxy-5-methylpyridin-4-yl)boronic acid is widely used in organic synthesis for constructing complex molecules through Suzuki-Miyaura coupling. It is also used in the synthesis of heterocyclic compounds and natural product analogs.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates, particularly those targeting kinases and other enzymes. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals.
Industry: In the chemical industry, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of functionalized pyridines makes it important for developing new materials with specific properties.
Mechanism of Action
The primary mechanism of action for (3-Methoxy-5-methylpyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The methoxy and methyl groups on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions.
Comparison with Similar Compounds
- (3-Methoxypyridin-4-yl)boronic acid
- (5-Methylpyridin-4-yl)boronic acid
- (3-Methoxy-5-chloropyridin-4-yl)boronic acid
Comparison: (3-Methoxy-5-methylpyridin-4-yl)boronic acid is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can significantly influence its reactivity and selectivity in chemical reactions. Compared to (3-Methoxypyridin-4-yl)boronic acid, the additional methyl group provides steric hindrance and electronic effects that can alter the compound’s behavior in coupling reactions. Similarly, compared to (5-Methylpyridin-4-yl)boronic acid, the methoxy group introduces electron-donating effects that can enhance the compound’s reactivity.
Properties
IUPAC Name |
(3-methoxy-5-methylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-9-4-6(12-2)7(5)8(10)11/h3-4,10-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXABCHRXJADOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1C)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694512 |
Source
|
Record name | (3-Methoxy-5-methylpyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-22-8 |
Source
|
Record name | (3-Methoxy-5-methylpyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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